molecular formula C16H13ClN4O4S B14086252 5-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14086252
M. Wt: 392.8 g/mol
InChI Key: JFVWRQKONRIYQO-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated hydroxyphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The chlorinated hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfamoylphenyl group is often added via sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the nitro group can produce an amine.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
  • 3-(5-chloro-2-hydroxyphenyl)-N-(4-nitrophenyl)-1H-pyrazole-5-carboxamide
  • 3-(5-chloro-2-hydroxyphenyl)-N-(4-aminophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

What sets 3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide apart from similar compounds is its sulfamoylphenyl group. This functional group imparts unique chemical and biological properties, such as enhanced solubility and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13ClN4O4S

Molecular Weight

392.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4O4S/c17-9-1-6-15(22)12(7-9)13-8-14(21-20-13)16(23)19-10-2-4-11(5-3-10)26(18,24)25/h1-8,22H,(H,19,23)(H,20,21)(H2,18,24,25)

InChI Key

JFVWRQKONRIYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)S(=O)(=O)N

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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